molecular formula C6H14Te2 B13812790 Diisopropylditelluride CAS No. 51112-73-3

Diisopropylditelluride

Cat. No.: B13812790
CAS No.: 51112-73-3
M. Wt: 341.4 g/mol
InChI Key: VPIMDGCETSZFGC-UHFFFAOYSA-N
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Description

Diisopropylditelluride is an organotellurium compound with the molecular formula ( \text{C}6\text{H}{14}\text{Te}_2 ) It is characterized by the presence of two tellurium atoms bonded to isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylditelluride can be synthesized through the reaction of tellurium with isopropyl halides under controlled conditions. One common method involves the reaction of tellurium powder with isopropyl iodide in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Diisopropylditelluride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tellurium dioxide and other tellurium-containing compounds.

    Reduction: It can be reduced to form tellurium and isopropyl derivatives.

    Substitution: It can undergo substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halides and other nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Tellurium dioxide and isopropyl alcohol.

    Reduction: Tellurium and isopropyl derivatives.

    Substitution: Various organotellurium compounds depending on the nucleophile used.

Scientific Research Applications

Diisopropylditelluride has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of diisopropylditelluride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl Telluride: Similar in structure but contains only one tellurium atom.

    Diphenyl Ditelluride: Contains phenyl groups instead of isopropyl groups.

    Di-tert-butyl Ditelluride: Contains tert-butyl groups instead of isopropyl groups.

Uniqueness

Diisopropylditelluride is unique due to the presence of two tellurium atoms bonded to isopropyl groups, which imparts distinct chemical properties and reactivity

Properties

CAS No.

51112-73-3

Molecular Formula

C6H14Te2

Molecular Weight

341.4 g/mol

IUPAC Name

2-(propan-2-ylditellanyl)propane

InChI

InChI=1S/C6H14Te2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3

InChI Key

VPIMDGCETSZFGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Te][Te]C(C)C

Origin of Product

United States

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